Cyclohexyl 4-(4-bromo-2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Cyclohexyl 4-(4-bromo-2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a cyclohexyl group, a brominated methoxyphenyl group, and a dihydropyrimido[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl 4-(4-bromo-2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves multiple steps. One common approach includes the following steps:
Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Introduction of the pyrimido group: This step involves the cyclization of the benzimidazole derivative with a suitable reagent to form the pyrimido[1,2-a]benzimidazole core.
Bromination and methoxylation:
Attachment of the cyclohexyl group: This can be done through a nucleophilic substitution reaction, where the cyclohexyl group is introduced to the molecule.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 4-(4-bromo-2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the compound to introduce new groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as amines or alkyl groups.
Scientific Research Applications
Cyclohexyl 4-(4-bromo-2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its properties may be useful in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of Cyclohexyl 4-(4-bromo-2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
N-Cyclohexyl 4-bromo-2-methoxybenzamide: This compound shares the cyclohexyl and brominated methoxyphenyl groups but lacks the pyrimido[1,2-a]benzimidazole core.
2-(4-bromo-2-methoxyphenyl)-1H-benzimidazole: This compound contains the benzimidazole core and the brominated methoxyphenyl group but does not have the cyclohexyl group or the pyrimido structure.
Uniqueness
Cyclohexyl 4-(4-bromo-2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its combination of functional groups and heterocyclic structure
Properties
Molecular Formula |
C25H26BrN3O3 |
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Molecular Weight |
496.4 g/mol |
IUPAC Name |
cyclohexyl 4-(4-bromo-2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C25H26BrN3O3/c1-15-22(24(30)32-17-8-4-3-5-9-17)23(18-13-12-16(26)14-21(18)31-2)29-20-11-7-6-10-19(20)28-25(29)27-15/h6-7,10-14,17,23H,3-5,8-9H2,1-2H3,(H,27,28) |
InChI Key |
YTLGSVHKTASTBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C=C(C=C4)Br)OC)C(=O)OC5CCCCC5 |
Origin of Product |
United States |
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